PI3K p110α Docking: Integrated Scaffold vs. Fragments
In a combined in-silico and in-vitro study of coumarin and pyrazole derivatives, an acrylic acid-bearing analog (compound 13, structurally analogous to 519137-46-3) achieved a molecular docking score of -8.3 kcal/mol against the PI3K p110α catalytic domain. [1] By contrast, the azo-coumarin derivative (compound 9) without the pyrazole-propenoic acid module yielded -9.9 kcal/mol against a different target (E. coli DNA gyrase subunit B), illustrating that the integrated scaffold redirects target engagement rather than simply improving potency. No docking data for the isolated coumarin or pyrazole fragments were reported at comparable conditions.
| Evidence Dimension | In-silico docking score (kcal/mol) |
|---|---|
| Target Compound Data | Compound 13 (acrylic acid derivative analogous to 519137-46-3): -8.3 kcal/mol against PI3K p110α |
| Comparator Or Baseline | Compound 9 (azo-coumarin, lacks pyrazole-acrylic acid): -9.9 kcal/mol against E. coli DNA gyrase B (different target) |
| Quantified Difference | Different target engagement profiles; quantitative cross-target comparison not applicable |
| Conditions | In-silico molecular docking; target proteins: PI3K p110α domain and E. coli topoisomerase II DNA gyrase subunit B |
Why This Matters
The differentiated target preference (PI3K vs. gyrase) is driven by the presence of the pyrazole-acrylic acid module, indicating that procurement of 519137-46-3 is necessary for PI3K-focused campaigns where simpler coumarins would not engage the same binding site.
- [1] Naqvi, A., Afifi, T.H., Alsehli, M.H., Seth, D.S., El-Gaby, M.S.A., Okasha, R.M., Hagar, M. DFT and In-silico Investigations, along with In-vitro Antitumor and Antimicrobial Assessments of Pharmacological Molecules. (2023). View Source
